molecular formula C14H20ClFN4O2 B8490261 (S)-tert-Butyl3-((2-chloro-5-fluoropyrimidin-4-yl)amino)piperidine-1-carboxylate

(S)-tert-Butyl3-((2-chloro-5-fluoropyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B8490261
M. Wt: 330.78 g/mol
InChI Key: NZXWJKQNVRGUJC-VIFPVBQESA-N
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Description

tert-Butyl (3S)-3-[(2-chloro-5-fluoro-pyrimidin-4-yl)amino]piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl3-((2-chloro-5-fluoropyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced onto the piperidine scaffold.

    tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality, often using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-[(2-chloro-5-fluoro-pyrimidin-4-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or piperidine rings.

    Substitution: The chloro and fluoro groups on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

tert-Butyl (3S)-3-[(2-chloro-5-fluoro-pyrimidin-4-yl)amino]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of pyrimidine-containing compounds with biological targets.

    Industrial Applications: The compound’s unique structural features make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl3-((2-chloro-5-fluoropyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl (3S)-3-[(2-chloro-5-fluoro-pyrimidin-4-yl)amino]piperidine-1-carboxylate is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, which can significantly influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H20ClFN4O2

Molecular Weight

330.78 g/mol

IUPAC Name

tert-butyl (3S)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)20-6-4-5-9(8-20)18-11-10(16)7-17-12(15)19-11/h7,9H,4-6,8H2,1-3H3,(H,17,18,19)/t9-/m0/s1

InChI Key

NZXWJKQNVRGUJC-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC(=NC=C2F)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2F)Cl

Origin of Product

United States

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